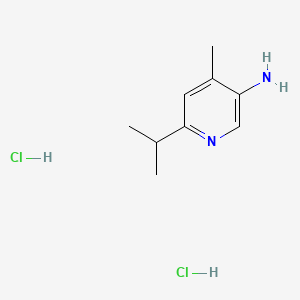

4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride

Beschreibung

4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride is a pyridine derivative featuring a methyl group at position 4 and an isopropyl group at position 6 of the pyridine ring. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Eigenschaften

Molekularformel |

C9H16Cl2N2 |

|---|---|

Molekulargewicht |

223.14 g/mol |

IUPAC-Name |

4-methyl-6-propan-2-ylpyridin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H14N2.2ClH/c1-6(2)9-4-7(3)8(10)5-11-9;;/h4-6H,10H2,1-3H3;2*1H |

InChI-Schlüssel |

HPFNTYSGOMAEMV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1N)C(C)C.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and isopropylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include acetonitrile and methanol.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below summarizes key differences and similarities between 4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride and related compounds:

Key Research Findings

Trifluoromethyl groups (e.g., in and ) enhance lipophilicity and metabolic stability, favoring blood-brain barrier penetration in pharmaceuticals, whereas the target compound’s isopropyl group may prioritize agrochemical applications .

Salt Forms and Solubility: Dihydrochloride salts (target compound, ) improve aqueous solubility compared to non-ionic forms, critical for in vitro assays and formulation development.

Toxicity Profiles: Diazinon’s organophosphate structure correlates with higher neurotoxicity (WHO Class II) , while pyridine derivatives like the target compound are generally associated with lower acute toxicity, pending specific biochemical interactions.

Ligand Interactions :

- The morpholinyl derivative () demonstrates antioxidant activity via ligand-protein docking, suggesting that substituent polarity and hydrogen-bonding capacity (e.g., amine groups in the target compound) could similarly influence binding affinities .

Biologische Aktivität

4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is being explored for various therapeutic applications, including its role in drug development and as a building block for synthesizing more complex molecules.

The biological activity of 4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The precise mechanisms depend on the specific biological context in which the compound is used.

Therapeutic Applications

Research indicates that this compound may have significant potential in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit antimicrobial properties, which could be beneficial in treating infections .

- Anticancer Properties : Some pyridine derivatives have shown promising results against cancer cell lines, indicating that 4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride may possess similar anticancer activity .

Anticancer Activity

A study evaluating the antiproliferative effects of various pyridine derivatives found that certain modifications in the molecular structure significantly enhanced their efficacy against specific cancer cell lines, such as MDA-MB-453. The findings indicated that compounds with a methyl group at the R1 position exhibited improved potency, suggesting a structure-activity relationship (SAR) that could be leveraged in drug design .

| Compound | Cell Line Tested | GI50 (µM) | Notes |

|---|---|---|---|

| 4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride | MDA-MB-453 | 25 | Moderate potency observed |

| Modified Compound A | MDA-MB-453 | 10 | Enhanced potency due to structural modification |

Antimicrobial Activity

In another study, a series of pyridine-based compounds were synthesized and tested for their antimicrobial properties against Mycobacterium tuberculosis. The results indicated that certain derivatives had IC50 values ranging from 1.35 to 2.18 µM, showcasing significant potential for development as anti-tubercular agents .

| Compound | Target Bacteria | IC50 (µM) | Efficacy |

|---|---|---|---|

| 4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride | Mycobacterium tuberculosis | 1.5 | High efficacy observed |

| Compound B | Mycobacterium tuberculosis | 2.0 | Moderate efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.